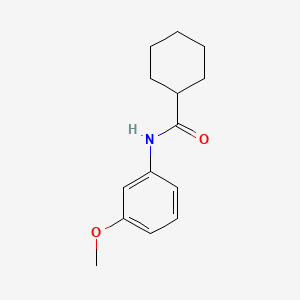
2,5-Dimethylfuran-3-carbaldehyde
Descripción general
Descripción
2,5-Dimethylfuran-3-carbaldehyde (DMF) is a chemical compound that has been studied for its potential as a trapping agent for singlet oxygen (1O2) in aqueous systems. The interest in DMF stems from its reactivity and the possibility of forming various derivatives that could have biological or chemical applications.
Synthesis Analysis
The synthesis of related compounds has been explored in different contexts. For instance, 2,2'-bipyridine-5,5'-dicarbaldehyde, a compound with a structure that shares some similarity with DMF, has been synthesized through a two-step process involving enamination and oxidative cleavage . Although this does not directly describe the synthesis of DMF, it provides insight into the types of reactions that can be used to synthesize complex aldehydes.
Molecular Structure Analysis
The molecular structure of DMF-related compounds can be quite complex, as evidenced by the synthesis of macrocyclic structures incorporating bipyridine units . These structures are typically characterized using techniques such as NMR spectroscopy, which can provide detailed information about the arrangement of atoms within a molecule.
Chemical Reactions Analysis
DMF undergoes various chemical reactions, particularly when exposed to reactive oxygen species. In an aqueous system generating singlet oxygen, DMF was converted to 2-hydroxy-5-hydroperoxy-2,5-dimethyldihydrofuran, a hydrated form of an endoperoxide, indicating a specific 1O2-derived reaction . This reactivity is contrasted with its behavior in a Fenton system, where the main product was cis-diacetylethylene, a non-specific oxidation product .
Physical and Chemical Properties Analysis
The physical and chemical properties of DMF and its derivatives can be inferred from their reactivity and the products formed during reactions. For example, the unexpected isomerization of 2,5-bis(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde acetals under certain conditions suggests that these compounds have specific reactivity patterns that can be influenced by factors such as the choice of catalyst or the reaction medium . The bacteriostatic effect of related compounds also hints at the potential for biological activity, which is often related to the physical and chemical properties of the molecule .
Aplicaciones Científicas De Investigación
Combustion and Fuel Applications
2,5-Dimethylfuran (DMF) has been extensively studied for its potential as a biofuel. It has shown promise in internal combustion engines due to its high energy density and efficient combustion characteristics. For example, a study compared the combustion characteristics and emissions of 2-methylfuran (MF) and DMF in a direct-injection spark-ignition (DISI) engine. It was found that DMF exhibits superior knock suppression ability compared to gasoline and similar energy efficiency to MF, with regulated emissions comparable to other tested fuels (Wang et al., 2013). Another study explored the combustion and emission characteristics of diesel engine fueled with DMF and diesel blends, revealing that DMF blending could influence the heat release rate, peak cylinder pressure, and emissions in diesel engines (Xiao et al., 2017).
Photophysical Properties
The photophysical properties of compounds derived from 2,5-Dimethylfuran-3-carbaldehyde have been investigated. One study focused on a derivative known as DEPO, examining its absorption and emission spectra in various solvents. The study suggested potential applications of DEPO in determining critical micelle concentrations of certain surfactants (Asiri et al., 2017).
Chemical Synthesis and Reactions
This compound has been a focal point in chemical synthesis research. A study on the synthesis of 5-hydroxymethylfurfuraldehyde from fructose in aqueous-organic media highlighted the potential of 2,3-dimethylfuran, obtained from 5-hydroxymethylfurfuraldehyde, as a promising additive to motor fuels (Golyshkin et al., 2015). In another study, the thermal decomposition of 2,5-dimethylfuran was analyzed, revealing detailed insights into its conversion into mono-, di-, tri-, and tetra-aromatic products, which are important for understanding its behavior as a fuel (Djokic et al., 2012).
Environmental Impact
Research has also been conducted on the environmental impact of this compound. The atmospheric degradation of alkylfurans with chlorine atoms, including 2,5-dimethylfuran, was studied to understand their reaction products and mechanisms in atmospheric chemistry (Villanueva et al., 2009).
Mecanismo De Acción
Target of Action
It’s worth noting that furan derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Mode of Action
It’s known that furan derivatives can interact with multiple receptors, which can be helpful in developing new useful derivatives .
Result of Action
A study has shown that a compound containing a 2,5-dimethylfuran-3-carbaldehyde moiety exhibited fluorescence under uv light due to intramolecular charge transfer .
Safety and Hazards
Direcciones Futuras
The future directions of 2,5-Dimethylfuran-3-carbaldehyde research are promising. It is part of the furan platform chemicals which are being studied for their potential to replace traditional resources such as crude oil with biomass . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .
Propiedades
IUPAC Name |
2,5-dimethylfuran-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-3-7(4-8)6(2)9-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMWBHRVGAHGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54583-69-6 | |
| Record name | 2,5-dimethylfuran-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

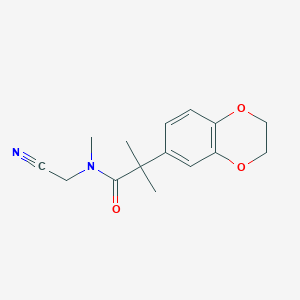
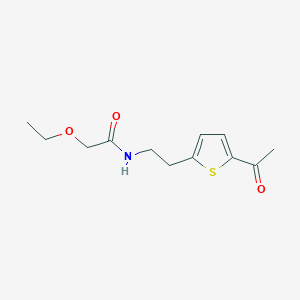
![7-Methyl-1-azaspiro[3.5]nonane](/img/structure/B2554241.png)
![2-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2554242.png)
![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B2554244.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2554245.png)
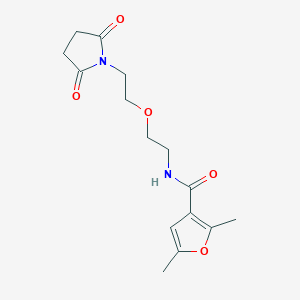

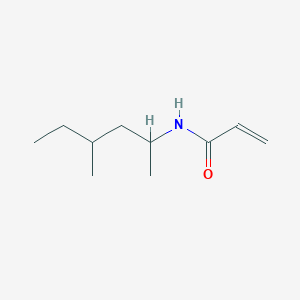
![(NZ)-N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine](/img/structure/B2554256.png)

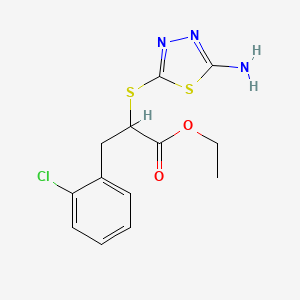
![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2554260.png)
